Benzyl 6-chlorohexyl ether
Description
Overview of Ether and Halogenated Alkyl Functionalities as Strategic Building Blocks in Chemical Synthesis
In the realm of organic synthesis, the strategic use of specific functional groups is paramount for the construction of complex molecules. Ethers and halogenated alkyls are two such classes of functionalities that serve critical roles.
Ether Functionality: Ethers (R-O-R') are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. chemsrc.com They are generally noted for their lack of reactivity towards many reagents, which makes them excellent choices as solvents for reactions. mpg.delibretexts.org In synthesis, the ether linkage, particularly the benzyl (B1604629) ether, is widely employed as a "protecting group" for alcohols. mpg.deuwindsor.caorganic-chemistry.org This strategy involves temporarily converting a reactive hydroxyl (-OH) group into a stable ether to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org
The formation of benzyl ethers is commonly achieved through the Williamson ether synthesis, an Sₙ2 reaction where an alkoxide (the deprotonated form of an alcohol) acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl chloride or benzyl bromide. organic-chemistry.orgmasterorganicchemistry.comfrancis-press.com Conversely, the benzyl ether group can be selectively removed, or "deprotected," to regenerate the original alcohol. organic-chemistry.org This is often accomplished under mild, neutral conditions through catalytic hydrogenolysis (using H₂ gas and a palladium catalyst) or by using strong acids. organic-chemistry.org More recent methods have also been developed using visible-light photocatalysis for even milder deprotection. researchgate.net
Halogenated Alkyl Functionality: Halogenated alkyl chains, or alkyl halides, are hydrocarbons containing one or more halogen atoms (F, Cl, Br, I). The carbon-halogen bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity makes alkyl halides, such as those with a terminal chlorine atom, valuable synthetic intermediates. francis-press.com They are frequently used in Sₙ2 reactions where the halogen acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. libretexts.orgmasterorganicchemistry.com
Compounds containing a chloroalkyl chain, like 1-bromo-6-chlorohexane (B1265839) or 6-chloro-1-hexanol (B31631), are often used as linkers or spacers in the synthesis of more complex structures, including pharmaceuticals and materials for chemical biology like PROTACs (Proteolysis Targeting Chimeras). chemsrc.comsmolecule.com For instance, 6-chloro-1-hexanol can be synthesized from 1,6-hexanediol (B165255) and is a precursor for other functionalized hexyl compounds. lookchem.com
Significance of Benzyl 6-Chlorohexyl Ether within the Context of Advanced Synthetic Methodologies and Mechanistic Inquiry
The significance of this compound lies in its bifunctional nature, combining the stability and cleavability of a benzyl ether with the reactive potential of an alkyl chloride, all connected by a flexible six-carbon spacer. This "two-faced" characteristic allows it to serve as a versatile linker and building block in advanced organic synthesis.
A plausible and common route for the synthesis of this compound is the Williamson ether synthesis, reacting benzyl alcohol with a suitable 6-chlorohexyl halide (like 1,6-dichlorohexane (B1210651) or 1-bromo-6-chlorohexane) in the presence of a base, or by reacting the sodium salt of benzyl alcohol (sodium benzyloxide) with the haloalkane. masterorganicchemistry.comfrancis-press.comlookchem.com Alternatively, the reaction could proceed between 6-chloro-1-hexanol and a benzyl halide. lookchem.comuoguelph.ca
In synthetic applications, this compound can be used to connect different molecular fragments. For example, a nucleophile can displace the chloride to attach the first fragment. The rest of the molecule can then be elaborated through various synthetic steps. Finally, the benzyl protecting group can be removed via hydrogenolysis to reveal a primary alcohol, which can then be used for further functionalization, such as esterification or another etherification. This orthogonal reactivity is highly desirable in the total synthesis of complex natural products and pharmaceutical agents. organic-chemistry.org Similar 6-chlorohexyl moieties have been incorporated into linkers for bioconjugation and the synthesis of oligosaccharides and glycolipids. smolecule.comuoguelph.ca
From a mechanistic standpoint, molecules like this compound are useful for studying the stability and compatibility of protecting groups. Research has highlighted the challenges of maintaining benzyl ether protecting groups under certain acidic conditions, where they can be inadvertently cleaved. uoguelph.ca The presence of both a reactive site and a protecting group within the same molecule allows chemists to probe the selectivity of reagents and optimize reaction conditions to avoid unwanted side reactions, thus advancing the precision of synthetic methodologies.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 144690-34-4 |
| Molecular Formula | C₁₃H₁₉ClO |
| Molecular Weight | 226.74 g/mol |
| Appearance | No data available |
| Boiling Point | No data available |
| Density | No data available |
Note: Detailed experimental physical properties for this compound are not widely reported in public scientific literature.
Table 2: Strategic Roles of Functional Groups in this compound
| Functional Group | Key Role in Synthesis | Common Reactions |
| Benzyl Ether | Protecting group for alcohols. uwindsor.ca | Formation: Williamson ether synthesis. organic-chemistry.orgCleavage: Catalytic hydrogenolysis, strong acids, oxidative methods. organic-chemistry.orgresearchgate.net |
| Alkyl Chloride | Electrophilic site for C-C or C-heteroatom bond formation. | Nucleophilic substitution (Sₙ2 reactions). masterorganicchemistry.com |
| Hexyl Chain | Flexible spacer/linker. | Generally inert, provides distance between functional groups. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
6-chlorohexoxymethylbenzene |
InChI |
InChI=1S/C13H19ClO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI Key |
FKCKIIVAHDKILR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Benzyl 6 Chlorohexyl Ether and Analogous Systems
Fundamental Reaction Mechanisms Governing Ether Formation and Cleavage Pathways
The formation of benzyl (B1604629) ethers, such as Benzyl 6-chlorohexyl ether, is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile in an Sɴ2 reaction with a benzyl halide. organic-chemistry.orgyoutube.com For this compound, this would involve the reaction of 6-chlorohexan-1-ol with a base like sodium hydride, followed by the addition of benzyl bromide or benzyl chloride. youtube.com The reaction is typically efficient as benzyl halides are primary and lack beta-hydrogens, minimizing the competing E2 elimination pathway. youtube.com Alternative methods for benzylation under neutral conditions have also been developed, such as using 2-benzyloxy-1-methylpyridinium triflate, which can be advantageous for substrates sensitive to acidic or basic conditions. nih.gov
The cleavage of the benzyl ether linkage is a critical transformation in organic synthesis, where the benzyl group often serves as a protecting group for alcohols. jk-sci.com Several distinct mechanistic pathways can be employed for this deprotection.
Catalytic Hydrogenolysis: This is the most common method, involving the use of hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.comjk-sci.com The mechanism involves the oxidative addition of the C-O bond to the Pd(0) surface, forming a Pd(II) complex. Subsequent coordination of hydrogen facilitates the release of the alcohol, and reductive elimination regenerates the catalyst while producing toluene (B28343) as a byproduct. jk-sci.com This method is valued for its mildness and high yield, but it is incompatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.orgjk-sci.com
Acid-Catalyzed Cleavage: Strong acids, such as HBr or BCl₃, can cleave benzyl ethers. organic-chemistry.orgyoutube.com The mechanism begins with the protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically the conjugate base of the acid (e.g., Br⁻), then attacks the benzylic carbon in an Sɴ2 or Sɴ1-like manner, depending on the substrate and conditions, to yield the alcohol and benzyl bromide. youtube.com The use of cation scavengers like pentamethylbenzene (B147382) can improve the efficiency of BCl₃-mediated cleavage. organic-chemistry.org
Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly for p-methoxybenzyl ethers, via a mechanism involving single-electron transfer. organic-chemistry.org For simple benzyl ethers, photoirradiation can be used in conjunction with DDQ. organic-chemistry.orgresearchgate.net Other oxidative methods involve ozone, which initially oxidizes the ether to a benzoate (B1203000) ester that can be subsequently hydrolyzed, or hypervalent iodine reagents, which are proposed to proceed through a radical mechanism involving hydrogen atom abstraction from the benzylic position. organic-chemistry.orgsiu.edu
| Cleavage Method | Reagents | Key Mechanistic Steps | Products |
| Catalytic Hydrogenolysis | H₂, Pd/C | Oxidative addition to Pd(0), hydrogen coordination, reductive elimination. jk-sci.com | Alcohol, Toluene |
| Acid-Catalyzed Cleavage | HBr, BCl₃, TMSI | Protonation of ether oxygen, nucleophilic attack (Sɴ1/Sɴ2) at the benzylic carbon. organic-chemistry.orgyoutube.com | Alcohol, Benzyl Halide |
| Oxidative Cleavage (DDQ) | DDQ, often with light | Single-electron transfer to form a radical cation, fragmentation. organic-chemistry.org | Alcohol, Benzaldehyde (B42025) |
| Oxidative Cleavage (Ozone) | O₃, then hydrolysis | Oxidation to benzoate ester, followed by saponification. organic-chemistry.org | Alcohol, Benzoic Acid |
Advanced Cross-Coupling Reactions and Associated Radical Mechanisms
The chloroalkyl group in this compound can participate in advanced cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. While traditional palladium-catalyzed reactions often struggle with unactivated alkyl halides, iron-catalyzed systems have emerged as an effective alternative. core.ac.uknii.ac.jp These reactions often proceed through radical mechanisms, which circumvents the challenges of oxidative addition associated with strong C(sp³)–Cl bonds. nih.gov
For instance, iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents can form C(sp³)–C(sp²) bonds. nii.ac.jpnih.gov Density Functional Theory (DFT) studies suggest a plausible Fe(I)/Fe(II)/Fe(III) catalytic cycle. nih.gov This process can involve the generation of an alkyl radical intermediate from the haloalkane, which then participates in a chain reaction. nih.gov
Iron catalysts are also effective in cross-electrophile coupling reactions. These reactions couple two different electrophiles, such as a benzyl halide and a disulfide, in the absence of a terminal reductant. nih.gov Similarly, an iron-catalyzed system can couple sp³ hybridized benzyl or tertiary halides with thiols or alcohols. chemrxiv.org Mechanistic experiments in these systems are often consistent with a stereoablative pathway, indicating the involvement of a carbon radical intermediate. chemrxiv.org The ability to use alkyl chlorides, which are generally less reactive than bromides or iodides, is a significant advantage of some modern nickel-photoredox dual catalytic systems, which also operate via radical pathways. nih.gov
| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Mechanistic Feature |
| Negishi-type Coupling | Alkyl Halide + Aryl Grignard | (PPN)[FeCl₄] | C(sp³)–C(sp²) | Fe(I)/Fe(II)/Fe(III) cycle. nii.ac.jpnih.gov |
| Cross-Electrophile Coupling | Alkyl Halide + Disulfide | Fe(CO)₅ | C(sp³)–S | Radical intermediates. nih.gov |
| Thioetherification | Alkyl Halide + Thiol | Iron complex | C(sp³)–S | Radical intermediates. chemrxiv.org |
| Photoredox/Nickel Dual Catalysis | Alkyl Chloride + Aryl Chloride | Ir photocatalyst / Ni catalyst | C(sp³)–C(sp²) | Silyl-radical activation. nih.gov |
Mechanistic Studies on Cascade Processes and Molecular Rearrangements in Related Systems
While specific cascade reactions involving this compound are not extensively documented, the functional groups present allow for the design of such processes. A cascade reaction (also known as a domino or tandem reaction) involves two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. baranlab.orgscribd.com A hypothetical cascade initiated on this compound could involve a nucleophilic substitution at the C-Cl bond, where the introduced nucleophile then triggers a subsequent intramolecular reaction, such as a cyclization.
Molecular rearrangements in systems analogous to benzyl ethers have been studied mechanistically. The Wittig rearrangement, for example, occurs when α-metalated benzyl alkyl ethers rearrange to form phenylalkylcarbinols. acs.org Early proposals suggested a carbanion cleavage-recombination mechanism. However, studies with ethers containing secondary or tertiary alkyl groups showed that migration tendency did not correlate with the stability of the corresponding carbanions. This led to the proposal of a mechanism involving the cleavage of the ether into a free-radical pair, followed by recombination. acs.org
The Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement, is well-known for allyl aryl and allyl vinyl ethers. The analogous "Benzyl-Claisen" rearrangement of benzyl vinyl ethers is more challenging and often requires high temperatures, which can lead to decomposition. thieme-connect.com Theoretical calculations predict that these rearrangements proceed through a concerted acs.orgacs.org-sigmatropic transition state. nih.gov Under certain conditions, such as with radical initiators, benzyl vinyl ether can undergo a acs.orgcdnsciencepub.com-shift instead of the expected acs.orgacs.org-rearrangement. thieme-connect.com The thermal rearrangement of benzyl aryl ethers can also occur, proceeding via homolytic fission of the ether bond to form benzyl and aryloxy radicals. cdnsciencepub.com
Computational Chemistry in Mechanistic Elucidation of this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving structures similar to this compound. nih.gov These methods allow researchers to map potential energy surfaces, calculate the energies of intermediates and transition states, and predict reaction pathways and selectivity.
For example, in the study of iron-catalyzed cross-coupling reactions between haloalkanes and aryl Grignard reagents, DFT calculations were employed to explore plausible reaction pathways. nih.gov The calculations helped to explain the selectivity for cross-coupling over competing elimination reactions and supported an Fe(I)/Fe(II)/Fe(III) mechanism involving alkyl radical intermediates, revising previously proposed Fe(II)/Fe(II) mechanisms. nih.gov
Computational studies have also been applied to understand C-O bond activation and functionalization in benzyl ethers. DFT calculations on Nickel-catalyzed borylation of benzyl methyl ethers have shown how different nickel oxidation states (Ni(0)/Ni(II) vs. Ni(I)) and different boron reagents can control the site-selectivity of the reaction, distinguishing between C(sp²)-O and C(sp³)-O bond cleavage. acs.org
In the context of sigmatropic rearrangements, theoretical calculations have been used to investigate the mechanism of the Claisen rearrangement of benzyl vinyl ethers. These studies confirmed a concerted acs.orgacs.org-sigmatropic transition state and were used to analyze the effects of substituents on the activation barrier and the regioselectivity of the reaction. nih.gov
| Reaction Type | Computational Method | Mechanistic Insights Gained |
| Fe-Catalyzed Cross-Coupling | DFT | Elucidation of Fe(I)/Fe(II)/Fe(III) catalytic cycle, role of radical intermediates, selectivity. nih.gov |
| Ni-Catalyzed Borylation | DFT | Determination of active catalyst oxidation state, rationale for site-selectivity (C(sp²)-O vs C(sp³)-O). acs.org |
| Claisen Rearrangement | DFT | Confirmation of concerted transition state geometry, calculation of activation barriers, prediction of substituent effects. nih.gov |
| Solvolysis of Benzyl Chlorides | N/A (General Concept) | Correlation of reaction rates with substituent parameters to probe transition state charge distribution. nih.gov |
Advanced Applications of Benzyl 6 Chlorohexyl Ether Structural Elements in Academic Research
Utilization in Carbohydrate Chemistry and Glycoscience Research
The intricate world of glycoscience relies heavily on the precise and controlled synthesis of oligosaccharides and their conjugates. The benzyl (B1604629) 6-chlorohexyl ether structural unit has proven to be a valuable asset in this field, serving dual roles as both a linker and a precursor to protected carbohydrate structures.
Role as Aglycone Moieties for Oligosaccharide Synthesis and Immunological Studies
The 6-(benzyloxy)hexyl group, derived from benzyl 6-chlorohexyl ether, serves as an effective aglycone moiety in the synthesis of oligosaccharides destined for immunological evaluation. This lipophilic spacer is crucial for mimicking the presentation of carbohydrate antigens on cell surfaces and for conjugation to carrier proteins to elicit an immune response.
In the pursuit of developing synthetic cancer vaccines, researchers have utilized linkers derived from related chloro- and tosyl-activated hexyl ethers to attach tumor-associated carbohydrate antigens (TACAs) to carrier molecules. For instance, in the synthesis of glycoconjugate vaccine candidates, a 6-carbon amino linker, conceptually similar to the functionalized hexyl chain of this compound, has been employed to connect carbohydrate antigens to adjuvants like α-galactosylceramide (αGalCer) wiley-vch.denih.gov. This strategic placement of a linker is essential for the proper presentation of the antigen to the immune system, thereby enhancing the immunogenicity of the synthetic vaccine. The benzyl group in such a linker provides stable protection of the hydroxyl group during the often-complex synthetic sequences required to build the oligosaccharide.
Table 1: Application of Hexyl-based Linkers in Glycoconjugate Synthesis
| Linker Precursor | Carbohydrate Antigen | Immunological Application |
| 6-Chlorohexyl 4-methylbenzenesulfonate | Ganglioside TACAs (GM3, (Neu5Gc)GM3) | Development of self-adjuvanting anti-tumor vaccines |
| This compound (potential use) | Various TACAs or microbial polysaccharides | Synthesis of antigens for immunological studies and vaccine development |
Precursors for Protected Carbohydrate Structures and Glycoconjugates
Benzyl ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their stability under a wide range of reaction conditions, including acidic and basic environments wiley-vch.denih.govmpg.de. They are typically removed under mild, neutral conditions via catalytic hydrogenation. The this compound can be envisioned as a precursor to introduce a protected hydroxyl functionality at the end of a six-carbon chain, which can then be attached to a carbohydrate.
The synthesis of complex glycoconjugates often requires the use of bifunctional linkers to connect the carbohydrate moiety to another molecule, such as a protein, lipid, or fluorescent probe nih.govresearchgate.net. The 6-(benzyloxy)hexyl group can be introduced at the anomeric position of a sugar to serve as a versatile handle. Following the construction of the desired oligosaccharide, the terminal benzyl group can be deprotected to reveal a primary alcohol. This alcohol can then be further functionalized for conjugation. Alternatively, the chloro- group of the parent molecule can be converted to other functionalities, such as an azide or an amine, prior to its attachment to the carbohydrate, providing a reactive handle for subsequent bioconjugation reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide bond formation.
Application in Polymer Chemistry and Functional Materials Science
The adaptability of the this compound structure also extends to the field of polymer chemistry, where it can be used to introduce specific functionalities into monomers or onto the surfaces of materials.
Monomer Functionalization for Controlled Polymer Synthesis
In the realm of controlled polymerization techniques, the design of functional monomers is a key strategy for producing polymers with well-defined architectures and properties. This compound can be used to synthesize such functional monomers. For example, the chloroalkyl group can be converted to a polymerizable group, such as a vinyl or a norbornene moiety, while the benzyl ether provides a protected hydroxyl group.
This approach allows for the incorporation of "masked" hydroxyl functionalities along the polymer backbone. Subsequent deprotection of the benzyl group would then yield a hydrophilic polymer with pendant hydroxyl groups, which can be used for a variety of applications, including drug delivery, hydrogel formation, or as a scaffold for further chemical modification. While direct polymerization of a monomer derived from this compound is not yet widely reported, the principles of functional monomer synthesis are well-established in techniques like ring-opening metathesis polymerization (ROMP) and controlled radical polymerization nih.govharth-research-group.org.
Surface Functionalization Strategies for Nanoparticles and Interfaces
The modification of surfaces at the nanoscale is critical for the development of advanced materials with applications in sensing, catalysis, and nanomedicine. The this compound moiety can be a valuable tool for the surface functionalization of nanoparticles and other interfaces.
For instance, the chloro- group can be used to anchor the molecule to a surface through nucleophilic substitution reactions. Alternatively, it can be converted to a thiol or a silane, which are commonly used for the functionalization of gold nanoparticles and silica (B1680970) surfaces, respectively nih.govresearchgate.netresearchgate.net. The benzyl-protected hydroxyl group at the other end of the molecule would then be exposed on the surface. This protected hydroxyl can be deprotected in a subsequent step to create a hydrophilic surface or to allow for the attachment of other molecules. This strategy provides a method for creating well-defined and functionalized surfaces with controlled chemical properties.
Development of Chemical Probes and Ligands for Biological Research
Chemical probes and ligands are essential tools for studying biological processes at the molecular level. The this compound scaffold can be incorporated into the design of such molecules to provide a linker or to introduce specific properties.
The 6-(benzyloxy)hexyl chain can serve as a flexible spacer to connect a recognition element (e.g., an enzyme inhibitor or a receptor ligand) to a reporter group (e.g., a fluorophore or a biotin tag). The length and flexibility of the hexyl chain can be important for optimal binding of the probe to its biological target. The benzyl ether can serve as a stable protecting group during the synthesis of the probe and can be removed in the final steps if a free hydroxyl group is required for activity or solubility.
While specific examples of this compound in the development of chemical probes are not yet prominent in the literature, the principles of using such bifunctional linkers are fundamental to the field nih.govrsc.orgnih.gov. The combination of a reactive handle (the chloro- group) and a protected functional group (the benzyloxy group) makes it a potentially valuable building block for the synthesis of a wide range of chemical probes and ligands for biological research.
Linker Design in Proteolysis Targeting Chimeras (PROTACs) and Related Molecular Tools
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, flexibility, and chemical composition, is crucial for the formation of a stable and productive ternary complex and ultimately determines the efficacy of the PROTAC.
The structural framework of this compound provides a valuable scaffold for the synthesis of PROTAC linkers. The 6-chlorohexyl chain offers a flexible aliphatic spacer of a defined length, which can be crucial for achieving the optimal distance and orientation between the target protein and the E3 ligase. The terminal chloride serves as a reactive handle for conjugation to either the target-binding moiety or the E3 ligase ligand through nucleophilic substitution reactions.
For instance, in the development of PROTACs, linkers composed of alkyl and ether units are commonly employed. nih.gov The synthesis of such linkers often involves the sequential coupling of diverse alkyl halide building blocks. researchgate.net A molecule like this compound could be readily incorporated into such a synthetic strategy. The benzyl ether end could be deprotected to reveal a hydroxyl group, which could then be further functionalized or directly coupled, while the chlorohexyl end provides a point of attachment.
Furthermore, the introduction of heteroatoms like the ether oxygen in the benzyl ether motif can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability. While highly flexible linkers like long alkyl chains can be beneficial, in some cases, more rigid linkers are desired to pre-organize the molecule for optimal ternary complex formation. While the hexyl chain of this compound is flexible, the benzylic portion introduces a degree of rigidity.
The table below illustrates the common types of linkers used in PROTAC design and highlights where a structural element like the 6-chlorohexyl ether could be applied.
| Linker Type | Key Features | Potential Application of this compound Moiety |
| Alkyl Chains | Flexible, synthetically accessible | The 6-chlorohexyl chain can serve as a flexible alkyl linker. |
| PEG Linkers | Increase hydrophilicity and solubility | The ether oxygen in the benzyl ether contributes to polarity. |
| Alkyl/Ether Linkers | Combination of flexibility and polarity | This compound is a direct example of this linker type. |
| Rigid Linkers | Conformational constraint | The benzyl group provides some rigidity to the linker structure. |
Synthesis of Complex Biologically Relevant Structural Analogues
The bifunctional nature of this compound makes it a versatile building block for the synthesis of complex and biologically relevant molecules. The terminal chloride on the hexyl chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Simultaneously, the benzyl ether serves as a robust protecting group for a hydroxyl functionality, which can be unmasked at a later stage in the synthesis.
This dual functionality is particularly valuable in the construction of molecules with polypharmacology or in the development of chemical probes. For example, the 6-chlorohexyl chain can be used to tether a pharmacophore to a solid support for affinity chromatography or to attach a fluorescent tag for imaging studies.
A key synthetic transformation involving the chlorohexyl moiety is its conversion to other functional groups. For example, reaction with sodium azide would yield an azido-functionalized benzyl ether. The azide can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the molecule to other complex fragments. nih.gov This approach is widely used in the synthesis of libraries of compounds for drug discovery.
The following table summarizes some potential synthetic transformations of the chlorohexyl group in this compound and their applications in synthesizing biologically relevant analogues.
| Reagent | Transformation of Chlorohexyl Group | Resulting Functional Group | Application in Synthesis |
| Sodium Azide (NaN3) | Nucleophilic Substitution | Azide (-N3) | Click chemistry, bioconjugation |
| Sodium Cyanide (NaCN) | Nucleophilic Substitution | Nitrile (-CN) | Precursor to carboxylic acids, amines |
| Amines (R-NH2) | Nucleophilic Substitution | Secondary/Tertiary Amine | Introduction of basic centers, pharmacophores |
| Thiols (R-SH) | Nucleophilic Substitution | Thioether (-S-R) | Synthesis of sulfur-containing natural products |
| Grignard Reagents (R-MgBr) | Coupling Reaction | Alkylated Chain | Carbon-carbon bond formation |
Strategic Use of the Benzyl Ether Moiety as a Protecting Group in Complex Organic Syntheses
The benzyl (Bn) ether is one of the most widely used protecting groups for hydroxyl functions in organic synthesis due to its stability to a broad range of reaction conditions and the variety of methods available for its removal. organic-chemistry.org
Selective Protection and Deprotection Methodologies in Multi-functionalized Substrates
In the context of a molecule like this compound, the benzyl ether protects a hydroxyl group while the chlorohexyl chain remains available for chemical modification. The stability of the benzyl ether to many nucleophilic and mildly acidic or basic conditions allows for selective reactions at the terminal chloride.
The choice of deprotection method for the benzyl ether is critical and depends on the other functional groups present in the molecule. The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H2, Pd/C). youtube.com This method is generally mild and high-yielding. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing heterocycles.
For substrates containing sensitive functional groups, alternative deprotection methods are employed. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective, particularly for p-methoxybenzyl (PMB) ethers, but methods for the cleavage of simple benzyl ethers under these conditions have also been developed. organic-chemistry.org Lewis acids, such as boron trichloride (BCl3), can also be used to cleave benzyl ethers, often with high selectivity in the presence of other protecting groups. organic-chemistry.org
The presence of the chlorohexyl chain in this compound introduces a potential complication for some deprotection methods. For example, under strongly reductive conditions, the carbon-chlorine bond might also be cleaved. Therefore, careful selection of the deprotection strategy is essential to ensure the desired outcome.
The table below provides a summary of common deprotection methods for benzyl ethers and their compatibility with a chlorohexyl group.
| Deprotection Method | Reagents | Compatibility with Chlorohexyl Group |
| Catalytic Hydrogenolysis | H2, Pd/C | Potential for C-Cl bond cleavage |
| Dissolving Metal Reduction | Na, NH3 | Likely to reduce the C-Cl bond |
| Oxidative Cleavage | DDQ | Generally compatible |
| Lewis Acid Cleavage | BCl3, TiCl4 | Generally compatible |
Influence on Reaction Selectivity and Stereochemical Control
The benzyl ether protecting group can also exert a significant influence on the stereochemical outcome of reactions at nearby chiral centers. This can be due to steric hindrance, where the bulky benzyl group blocks one face of the molecule, directing an incoming reagent to the opposite face. Alternatively, the ether oxygen can participate in chelation control with a metal catalyst, holding the substrate in a rigid conformation that favors a specific stereochemical pathway.
In carbohydrate chemistry, for example, the nature of the protecting groups on the sugar ring profoundly influences the stereoselectivity of glycosylation reactions. nih.gov While long-chain alkyl ethers are not as commonly studied for their stereodirecting effects as other protecting groups, the conformational bias they may impart on a molecule can still be a factor in controlling stereochemistry.
The presence of a long and flexible chain like the 6-chlorohexyl group could potentially influence the conformational equilibrium of a molecule, thereby affecting the facial selectivity of a reaction. However, due to the flexibility of the hexyl chain, this effect is likely to be less pronounced than with more rigid protecting groups.
Analytical Methodologies for Characterization and Reaction Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Benzyl (B1604629) 6-chlorohexyl ether. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence of all constituent parts and their connectivity.
¹H NMR Spectroscopy is used to identify the types of protons and their neighboring environments. The spectrum of Benzyl 6-chlorohexyl ether is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the methylene protons of the hexyl chain, and the terminal methylene group adjacent to the chlorine atom. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (singlet, doublet, triplet, multiplet) reveal the number of adjacent protons, which is crucial for assigning the structure. For instance, the benzylic protons typically appear as a singlet, while the protons on the hexyl chain exhibit more complex splitting patterns.
¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum can differentiate between the aromatic carbons, the benzylic carbon, the aliphatic carbons of the hexyl chain, and the carbon atom bonded to the chlorine. This technique is particularly useful for confirming the total number of carbon atoms and identifying the presence of key functional groups. rsc.orgdrugbank.com
Purity assessment is also a critical application of NMR. The presence of impurities, such as starting materials (e.g., benzyl alcohol) or by-products, can be detected by the appearance of extra peaks in the ¹H NMR spectrum. orgsyn.org The relative integration of these impurity peaks compared to the product peaks allows for a quantitative estimation of the sample's purity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Aromatic protons (C₆H₅) | 7.25-7.40 | Multiplet | 5H |
| Benzylic protons (-OCH₂Ph) | 4.50 | Singlet | 2H |
| Methylene protons (-OCH₂-(CH₂)₄-) | 3.45 | Triplet | 2H |
| Methylene protons (-CH₂Cl) | 3.55 | Triplet | 2H |
| Methylene protons (-(CH₂)₄-) | 1.30-1.80 | Multiplet | 8H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs. researchgate.netchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic carbons (C₆H₅) | 127-138 |
| Benzylic carbon (-OCH₂Ph) | 72-73 |
| Methylene carbon (-OC H₂-(CH₂)₄-) | 70-71 |
| Methylene carbon (-CH₂Cl) | 45-46 |
| Methylene carbons (-(CH₂)₄-) | 25-33 |
Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct evidence of the compound's elemental composition.
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used to generate a molecular ion ([M]⁺) or a pseudo-molecular ion (e.g., [M+H]⁺, [M+Na]⁺). The m/z value of this ion confirms the molecular weight of this compound (C₁₃H₁₉ClO), which is 226.74 g/mol . The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion peak cluster (e.g., at m/z 226 and 228) provides definitive evidence for the presence of a single chlorine atom in the molecule. chemicalbook.comnist.gov
Fragmentation Analysis: Under the high-energy conditions of Electron Ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways are expected to include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen. libretexts.org
Benzylic Cleavage: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation or tropylium (B1234903) ion at m/z 91. This is often the base peak in the spectrum. nih.gov
Loss of Chlorinated Alkyl Chain: Fragmentation can also occur on the other side of the ether oxygen, leading to the loss of the 6-chlorohexyl group.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Structural Formula |
| 226/228 | Molecular Ion | [C₁₃H₁₉ClO]⁺ |
| 91 | Tropylium Ion (Base Peak) | [C₇H₇]⁺ |
| 107 | Benzyl oxonium ion | [C₇H₇O]⁺ |
| 135/137 | Chlorohexyl cation | [C₆H₁₂Cl]⁺ |
Chromatographic Separations for Isolation, Purification, and Reaction Progress Evaluation
Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures and for monitoring the progress of its synthesis. rsc.org
Column Chromatography: This is the primary method for purifying the crude product. rsc.org Silica (B1680970) gel is typically used as the stationary phase. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is employed as the mobile phase. orgsyn.orgwiley-vch.de By gradually increasing the polarity of the eluent, the desired product can be separated from unreacted starting materials and non-polar or highly polar by-products. The separation is based on the differential adsorption of the compounds to the silica gel.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction. orgsyn.org A small aliquot of the reaction mixture is spotted onto a silica gel plate, which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the purified product, a researcher can determine when the reaction is complete. The retention factor (Rf) value is characteristic for a compound in a given solvent system.
Gas Chromatography (GC): GC can be used to assess the purity of the final product and to monitor reactions. rsc.org The sample is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for separating and identifying components in a mixture. rsc.org
Table 4: Typical Chromatographic Conditions for this compound
| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Application |
| Column Chromatography | Silica Gel (200-300 mesh) | Hexane/Ethyl Acetate gradient (e.g., 20:1 to 5:1) | Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (10:1) | Reaction Monitoring |
| Gas Chromatography (GC) | Capillary column (e.g., HP-INNOWAX) | Temperature program with an inert carrier gas (e.g., H₂) | Purity Assessment |
Spectroscopic and Other Instrumental Techniques for Reaction Monitoring and Product Validation
In addition to NMR and MS, other instrumental techniques are employed to validate the product and monitor its formation.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands confirming the presence of the ether linkage, the aromatic ring, and the alkyl halide. This technique is useful for quickly confirming that a reaction has proceeded as expected, for example, by observing the disappearance of the broad O-H stretch of an alcohol starting material and the appearance of the C-O ether stretch.
Table 5: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-O-C (Ether) | Asymmetric stretch | 1070-1150 |
| C-Cl (Alkyl Halide) | Stretch | 600-800 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-H (Aliphatic) | Stretch | 2850-2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of the benzene (B151609) ring, this compound will absorb light in the ultraviolet region of the electromagnetic spectrum. florajournal.com The UV-Vis spectrum would show characteristic absorption maxima (λₘₐₓ) typical for a substituted benzene, providing another piece of evidence for the presence of the benzyl group. This technique can also be used for quantitative analysis if a calibration curve is prepared.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling Benzyl 6-chlorohexyl ether in laboratory settings?
- This compound requires stringent safety measures due to its acute toxicity (oral, dermal, inhalation), mutagenic potential, and environmental hazards. Key protocols include:
- Personal Protective Equipment (PPE): Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage: Maintain under inert atmosphere at 2–8°C to prevent decomposition .
- Waste Disposal: Collect waste separately and avoid drainage systems to mitigate environmental harm .
Q. How can researchers characterize this compound and its derivatives?
- Spectroscopic Methods:
- NMR/IR: Confirm molecular structure and functional groups (e.g., ether linkage, benzyl/chlorohexyl moieties) .
- GC-MS: Identify volatile byproducts (e.g., benzyl chloride, dibenzyl ether) during synthesis or degradation .
- Chromatography: TLC monitors reaction progress and purity during multi-step syntheses .
Q. What are the primary risks of peroxide formation in ethers like this compound?
- Benzyl ethers are classified as peroxide-forming compounds (Class D), requiring periodic testing for peroxides during storage. Mitigation strategies include:
- Inhibitors: Add stabilizers like BHT.
- Storage: Use amber bottles, inert atmospheres, and track expiration dates .
Advanced Research Questions
Q. How can conflicting data on reaction yields with this compound be resolved?
- Variables to Analyze:
- Purity: Impurities (e.g., residual solvents) may alter reactivity. Use column chromatography or recrystallization for purification .
- Reaction Conditions: Optimize temperature, catalysts (e.g., WO₃ for oxidation), and solvent systems to suppress side reactions (e.g., ether elimination) .
- Analytical Consistency: Standardize quantification methods (e.g., HPLC vs. GC-MS) to reduce variability .
Q. What strategies enable selective deprotection of benzyl ether groups under varying conditions?
- Benzyl ethers are stable under basic/neutral conditions but cleaved via:
- Acidic Hydrolysis: Use HBr/HOAc for selective removal without affecting acid-labile groups .
- Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) efficiently removes benzyl groups but may reduce sensitive functionalities .
- Oxidative Methods: MnO₂ or CrO₃ selectively oxidizes benzyl ethers to ketones in multi-step syntheses .
Q. How can researchers mitigate byproduct formation during photochemical oxidation of benzyl ether derivatives?
- Byproducts like benzyl chloride arise from halide elimination. Strategies include:
- Catalyst Optimization: Use noble-metal-free catalysts (e.g., WO₃ nanoplatelets) to enhance selectivity for benzaldehyde .
- Solvent Control: Replace halogenated solvents with non-polar alternatives to suppress unintended side reactions .
Methodological Considerations
Q. What experimental design principles apply to synthesizing this compound derivatives?
- Stepwise Synthesis:
Etherification: React benzyl alcohol with 6-chlorohexanol under Mitsunobu conditions (DIAD, PPh₃) .
Purification: Use silica gel chromatography to isolate the product from unreacted precursors.
Validation: Confirm structure via -NMR (δ 4.5–5.0 ppm for benzyl-O-CH₂) .
Q. How should researchers address discrepancies in toxicity data for this compound?
- Data Reconciliation:
- Source Evaluation: Prioritize peer-reviewed studies over vendor SDS sheets, which may lack mechanistic details .
- In Silico Modeling: Use QSAR (quantitative structure-activity relationship) to predict mutagenicity and validate with Ames tests .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
